3-Deoxydihydrolycoricidine

Description

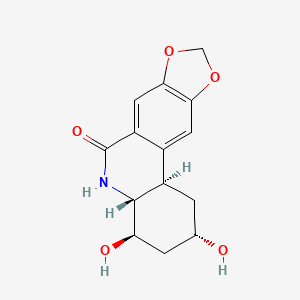

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15NO5 |

|---|---|

Molecular Weight |

277.27 g/mol |

IUPAC Name |

(2S,4R,4aR,11bR)-2,4-dihydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |

InChI |

InChI=1S/C14H15NO5/c16-6-1-8-7-3-11-12(20-5-19-11)4-9(7)14(18)15-13(8)10(17)2-6/h3-4,6,8,10,13,16-17H,1-2,5H2,(H,15,18)/t6-,8+,10+,13+/m0/s1 |

InChI Key |

QDDXBOMCCLQRBH-RNOIGRROSA-N |

Isomeric SMILES |

C1[C@@H](C[C@H]([C@H]2[C@H]1C3=CC4=C(C=C3C(=O)N2)OCO4)O)O |

Canonical SMILES |

C1C(CC(C2C1C3=CC4=C(C=C3C(=O)N2)OCO4)O)O |

Synonyms |

3-deoxydihydrolycoricidine |

Origin of Product |

United States |

Chemical Synthesis and Synthetic Methodologies for 3 Deoxydihydrolycoricidine and Its Derivatives

Retrosynthetic Analyses and Strategic Approaches

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. deanfrancispress.comegrassbcollege.ac.injournalspress.com For 3-Deoxydihydrolycoricidine, a key consideration in its retrosynthetic analysis is the strategic disconnection of its phenanthridine (B189435) core.

One notable approach involves a synthesis that serves to refine the understanding of the minimum structural requirements for the biological activity of related compounds like pancratistatin (B116903). nih.gov The synthesis of this compound is a crucial step in elucidating the pancratistatin anticancer pharmacophore. nih.govresearchgate.net The strategies for synthesizing this and related Amaryllidaceae alkaloids often focus on the construction of the benzophenanthridinone ring system. researchgate.net Some synthetic strategies for related compounds, such as pancratistatin, have utilized reactions like the Claisen rearrangement and olefin metathesis to construct the A and C rings with the correct stereochemistry. acs.org Another approach for a related compound, (+)-7-Deoxypancratistatin, employed a radical cyclization strategy. acs.org

Asymmetric Total Synthesis Methodologies

Asymmetric total synthesis aims to produce a chiral molecule in a specific enantiomeric form. For compounds in the Amaryllidaceae family, achieving high enantioselectivity is a significant challenge.

A successful asymmetric total synthesis of a related alkaloid, (−)-δ-lycorane, utilized a chiral bifunctional squaramide-catalysed cascade reaction. rsc.org This key step, involving an unsaturated β-ketoester and a nitroalkene, efficiently constructed the core skeleton with three stereogenic centers, achieving high diastereoselectivity and enantioselectivity. rsc.org This intermediate was then converted to the final product in eight steps. rsc.org The development of such methodologies is crucial for accessing enantiomerically pure Amaryllidaceae alkaloids. udel.educhemrxiv.org

Another strategy for achieving asymmetry in the synthesis of a related compound, (+)-Codeine, involved the catalytic hydrogenation of a Stobbe condensation product using a chiral catalyst. udel.edu This established the initial chirality which was then carried through the subsequent steps of the synthesis. udel.edu

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of traditional chemical synthesis. chemistryviews.org This approach is particularly valuable for creating complex, chiral molecules.

While specific chemoenzymatic routes for this compound are not extensively detailed in the provided results, the synthesis of related Amaryllidaceae constituents has been achieved through such methods. scispace.comdntb.gov.ua For instance, a chemoenzymatic approach was used to synthesize C-1 analogues of these alkaloids. scispace.comglobalauthorid.com These methods often leverage enzymes for key stereoselective transformations that are difficult to achieve with conventional chemistry. A chemoenzymatic method for preparing differentially protected 3-deoxysugars, which are important structural motifs, has been developed using the enzyme macrophomate (B1257912) synthase. nih.gov

The general strategy in chemoenzymatic synthesis often involves using enzymes to perform specific transformations on a synthetically prepared precursor. For example, in the synthesis of the complex polyketide spinosyn A, a cyclic precursor was prepared using organic synthesis, and then eight enzymatic reactions were carried out in a single pot to complete the synthesis. chemistryviews.org This highlights the potential of combining chemical and enzymatic steps to access complex natural products. chemistryviews.org

Organocatalytic Cascade Approaches (e.g., Michael-Aldol Sequence)

Organocatalytic cascade reactions, also known as domino reactions, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, often with high stereoselectivity. nih.govmdpi.com These reactions are efficient and can rapidly build molecular complexity from simple starting materials. nih.govresearchgate.net

A prominent example of this approach is the Michael-Aldol cascade. This sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. sioc-journal.cnresearchgate.net While a specific organocatalytic Michael-Aldol cascade for this compound is not explicitly described, this type of reaction is a key strategy in the synthesis of highly functionalized cyclic systems. mcmaster.ca For instance, an asymmetric organocatalytic triple cascade reaction involving a Michael/Michael/aldol condensation sequence has been used to synthesize tetra-substituted cyclohexene (B86901) carbaldehydes with four stereogenic centers. nih.gov

Synthesis of Structural Analogues and Modified Derivatives

The synthesis of structural analogues and modified derivatives of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity. nih.gov

Ring-C Functionalization Strategies

Modifications to the C-ring of the lycoricidine (B35470) scaffold are of significant interest for probing the pharmacophore of related natural products like pancratistatin. The synthesis of this compound itself, which lacks the hydroxyl groups on the C-ring present in pancratistatin, was a key step in demonstrating the importance of a 2,3,4-triol functionalized C-ring for potent anticancer activity. nih.gov

Strategies for C-ring functionalization often involve the use of starting materials with pre-installed functional groups or the late-stage introduction of functionality. For example, the synthesis of C-1 methoxycarbonyl analogs of related compounds has been explored. researchgate.net The development of methods for C-H functionalization offers a direct way to introduce new groups onto the core structure. rsc.org

Chiral Center Construction and Stereochemical Control

The construction of chiral centers with precise stereochemical control is a fundamental challenge in the synthesis of complex molecules like this compound. numberanalytics.comchemistryschool.netrijournals.com The molecule possesses multiple stereocenters, and their correct spatial arrangement is critical for its intended properties.

Strategies for stereochemical control often rely on asymmetric catalysis, the use of chiral auxiliaries, or substrate-controlled reactions. numberanalytics.comchemistryschool.net Asymmetric synthesis aims to create a single enantiomer of a chiral molecule. chemrxiv.org The construction of quaternary stereocenters, which are carbon atoms bonded to four other non-hydrogen atoms, is a particularly challenging aspect of organic synthesis. rsc.org

Exploration of C-1 and C-6 Position Modifications

The strategic modification of the this compound scaffold at the C-1 and C-6 positions represents a key area of interest in the development of new derivatives with potentially enhanced biological activities. While direct synthetic reports on the C-1 and C-6 functionalization of this compound are not extensively detailed in the literature, significant insights can be drawn from studies on the closely related Amaryllidaceae alkaloid, narciclasine (B1677919). The structural similarities and shared biosynthetic pathways between these compounds mean that synthetic methodologies developed for narciclasine serve as a valuable blueprint for the modification of this compound.

Research into narciclasine has demonstrated that the C-1 and C-6 positions are amenable to chemical derivatization, offering pathways to novel analogues. nih.govmdpi.com These studies have not only expanded the chemical diversity of this class of compounds but have also provided crucial structure-activity relationship (SAR) data.

An interesting and unexpected outcome in the pursuit of C-1 narciclasine analogues was the development of a method for C-6 functionalization. nih.govmdpi.com Initial attempts to synthesize C-1 derivatives by creating a C-1 enol and subsequently converting it to a triflate for cross-coupling reactions led to an unexpected rearrangement. Instead of the anticipated C-1 triflate, a C-6 triflate was formed. nih.govmdpi.com This serendipitous discovery opened up a new avenue for modifying the C-6 position.

The process began with the protection of natural narciclasine, followed by its conversion to a C-1 enol derivative. mdpi.comglobalauthorid.com When this intermediate was subjected to triflation conditions, a triflate was installed at the C-6 position. This C-6 triflate proved to be a versatile substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a range of functionalities at this site. nih.govmdpi.com

The successful coupling partners for the C-6 triflate of the narciclasine derivative included vinyl, ethynyl, and aryl groups, showcasing the robustness of this synthetic strategy. nih.govmdpi.com The resulting C-6 modified compounds were then deprotected to yield the final derivatives. nih.govmdpi.com

While the primary focus of these studies was on narciclasine, the developed methodologies hold significant promise for the synthesis of C-1 and C-6 modified this compound derivatives. The ability to introduce diverse substituents at these positions would allow for a systematic exploration of the SAR and could lead to the discovery of new compounds with improved therapeutic potential.

Below is a table summarizing the types of modifications achieved at the C-6 position of a narciclasine derivative, which are anticipated to be applicable to the this compound scaffold.

| Precursor | Reagent/Coupling Partner | Position of Modification | Introduced Functional Group |

| C-1 Enol Diacetate of Narciclasine | Triflic Anhydride | C-6 | Triflate |

| C-6 Triflate Derivative | Vinyltributylstannane | C-6 | Vinyl |

| C-6 Triflate Derivative | Ethynyltrimethylsilane | C-6 | Ethynyl |

| C-6 Triflate Derivative | Phenylboronic Acid | C-6 | Phenyl |

Further research is warranted to apply these synthetic strategies directly to this compound and to evaluate the biological activities of the resulting novel derivatives. The insights gained from the work on narciclasine provide a solid foundation for these future investigations. nih.govmdpi.com

Biosynthetic Considerations and Natural Occurrence of Amaryllidaceae Alkaloids

Overview of Amaryllidaceae Alkaloid Biosynthesis Pathways

The biosynthesis of all Amaryllidaceae alkaloids originates from the aromatic amino acids phenylalanine and tyrosine. nih.govresearchgate.net The pathway begins with the conversion of phenylalanine into 3,4-dihydroxybenzaldehyde (B13553) and tyrosine into tyramine. nih.govresearchgate.net These two precursors then undergo a crucial condensation reaction to form a Schiff base, which is subsequently reduced to create the first key alkaloid intermediate, norbelladine (B1215549). nih.govplos.org

Norbelladine is the universal precursor for the vast array of Amaryllidaceae alkaloid skeletons. plos.org A critical subsequent step is the methylation of norbelladine by the enzyme norbelladine 4′-O-methyltransferase (N4OMT) to produce 4′-O-methylnorbelladine. nih.govplos.org This compound stands at a major branch point in the pathway, serving as the direct substrate for the subsequent oxidative coupling reactions that generate the diverse structural scaffolds of the Amaryllidaceae alkaloid family. frontiersin.orgresearchgate.netevitachem.com

The diversification of structures arises from different modes of intramolecular oxidative phenol (B47542) coupling of 4′-O-methylnorbelladine. nih.govrsc.org This key reaction, primarily catalyzed by cytochrome P450 (CYP) enzymes, involves the formation of new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. oup.comrsc.org Depending on the positions of the phenolic rings that are coupled (ortho-para', para-para', or para-ortho'), different foundational skeletons are formed, such as those for the lycorine (B1675740), crinine (B1220781), and galanthamine (B1674398) type alkaloids. nih.govfrontiersin.org

| Compound | Precursor(s) | Key Role | Reference |

|---|---|---|---|

| Norbelladine | Tyramine & 3,4-Dihydroxybenzaldehyde | First alkaloid intermediate, common backbone | nih.govplos.org |

| 4′-O-Methylnorbelladine | Norbelladine | Branchpoint intermediate for oxidative coupling | frontiersin.orgsmolecule.com |

| Galanthamine-type skeleton | 4′-O-Methylnorbelladine | Formed via para-ortho′ oxidative coupling | nih.gov |

| Lycorine-type skeleton | 4′-O-Methylnorbelladine | Formed via ortho-para′ oxidative coupling | nih.gov |

| Crinine-type skeleton | 4′-O-Methylnorbelladine | Formed via para-para′ oxidative coupling | nih.gov |

Proposed Biosynthetic Routes for Related Alkaloids

The formation of lycoricidine (B35470) and its derivatives stems from the ortho-para' oxidative coupling of 4'-O-methylnorbelladine. nih.govrsc.org This initial cyclization leads to intermediates like norpluviine (B12688598). rsc.org Subsequent enzymatic reactions, including hydroxylations, reductions, and ring rearrangements, modify this basic skeleton to produce the final diverse structures. oup.com

For instance, the biosynthesis of lycorine from norpluviine involves stereospecific hydroxylation. rsc.org The formation of a compound like 3-deoxydihydrolycoricidine would theoretically involve the absence of a hydroxylation step at the C-3 position and a reduction of a double bond in the heterocyclic ring of a lycoricidine-type precursor. While specific enzymes for these exact steps in forming "this compound" naturally are not detailed in the literature, the general enzymatic machinery for such transformations (dehydratases/reductases) is known to be active in downstream Amaryllidaceae alkaloid pathways. oup.com Synthetic routes have successfully produced 4-deoxy-3-epi-ent-lycoricidine and this compound, demonstrating that such structures are chemically accessible. acs.orgnih.gov

| Enzyme/Reaction Type | Function | Example in Pathway | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP96T family) | Catalyzes C-C and C-O oxidative coupling | Cyclization of 4′-O-methylnorbelladine | researchgate.netfrontiersin.org |

| Methyltransferases (e.g., N4OMT) | Adds methyl groups (O- or N-methylation) | Formation of 4′-O-methylnorbelladine | plos.org |

| Reductases | Catalyzes reduction of double bonds or carbonyls | Reduction of Schiff base to form norbelladine | nih.govresearchgate.net |

| Hydroxylases | Adds hydroxyl (-OH) groups | Further functionalization of alkaloid skeletons | oup.comrsc.org |

Natural Isolation Methodologies for Related Compounds

The extraction and purification of Amaryllidaceae alkaloids from plant sources, typically the bulbs of genera like Narcissus, Lycoris, and Galanthus, is a well-established process. nih.govumlub.pl Standard methods are employed, often beginning with the extraction of dried and ground plant material using a polar organic solvent such as methanol (B129727) or ethanol. umlub.plresearchgate.net

A common and crucial step in isolating these basic compounds is acid-base extraction. google.com The initial crude extract is acidified, which protonates the nitrogen-containing alkaloids, making them soluble in the aqueous phase. This allows for the removal of neutral and acidic impurities by washing with an immiscible organic solvent. The aqueous phase is then made alkaline, deprotonating the alkaloids and making them soluble in an organic solvent (like chloroform (B151607) or dichloromethane), thereby separating them from other water-soluble plant components. google.com

Final purification of individual alkaloids from the resulting extract is achieved through various chromatographic techniques. umlub.plrsc.org Column chromatography using silica (B1680970) gel or alumina (B75360) is frequently used for initial separation, followed by more advanced methods like High-Performance Liquid Chromatography (HPLC) for final purification and quantification. researchgate.netrsc.org The combination of these extraction and chromatographic methods allows for the isolation of pure Amaryllidaceae alkaloids for structural elucidation and bioactivity studies. umlub.pl

Biological Activity and Mechanistic Studies in Preclinical Models

Evaluation of Anti-proliferative Effects in Cell Lines

The cytotoxic properties of 3-deoxydihydrolycoricidine, also known as 7-deoxy-trans-dihydronarciclasine (B1214033) or trans-dihydrolycoricidin, have been a key focus of preclinical cancer research. nih.gov Studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Comparative Studies with Pancratistatin (B116903) and Narciclasine (B1677919) Analogues

The Amaryllidaceae family of alkaloids, which includes pancratistatin and narciclasine, is known for its potent antitumor activities. nih.gov Research has explored numerous natural and synthetic derivatives of these compounds to identify structures with enhanced bioavailability and efficacy. nih.govnih.gov this compound is considered a structurally minimum pharmacophore of pancratistatin. acs.org

Comparative studies often utilize pancratistatin and narciclasine as benchmarks due to their well-documented, potent cytotoxic effects against a range of cancer cell lines. nih.govnih.gov For instance, narciclasine has a mean IC50 value of 0.046 µM across 60 cancer cell lines in the National Cancer Institute (NCI) screen. nih.gov The activity of pancratistatin is generally observed to be about five times weaker than narciclasine in the same panel of cell lines. nih.gov The evaluation of analogues like this compound helps in understanding the structure-activity relationships within this class of compounds. It has been noted that modifications, such as the loss of three hydroxyl groups from the C-ring, can impact the anti-cancer capacity. nih.gov

Sensitivity Profiles Across Diverse Cancer Cell Lines (e.g., Jurkat, MCF7, P388)

This compound has shown significant cytotoxic effects across various cancer cell lines. nih.gov Its activity has been evaluated against cell lines such as the human T-cell leukemia line (Jurkat), human breast adenocarcinoma (MCF-7), and murine leukemia (P388). nih.govnih.gov

In one study, the compound, referred to as 7-deoxy-trans-dihydronarciclasin, demonstrated notable activity against Raji (Burkitt's lymphoma) and DOHH2 (follicular lymphoma) cells, with IC50 values of 46.15 ± 3.44 µM and 39.62 ± 1.67 µM, respectively. nih.gov The sensitivity of different cell lines to this compound underscores its potential as a broad-spectrum anti-proliferative agent.

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| Raji | Burkitt's lymphoma | 46.15 ± 3.44 |

| DOHH2 | Follicular lymphoma | 39.62 ± 1.67 |

Impact on Non-transformed Cell Viability (for specificity assessment)

A critical aspect of anticancer drug development is assessing the selectivity of a compound for cancer cells over normal, non-transformed cells. The cytotoxic effects of this compound have been evaluated against normal cell lines, such as Vero cells (monkey kidney epithelial cells), to determine its specificity. nih.gov While the compound was found to be sensitive against the tested cancer cell lines, its effect on non-cancerous cells helps to establish a therapeutic window. nih.gov The goal is to identify compounds that are highly toxic to cancer cells while exhibiting minimal toxicity to healthy cells. tums.ac.irmdpi.com

Apoptosis Induction and Cellular Processes

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a molecule of interest in cancer research. nih.govresearchgate.net Apoptosis is a key mechanism by which many anticancer agents exert their effects. nih.govbdbiosciences.com

Investigation of Caspase Pathway Activation (e.g., Caspase-3)

The process of apoptosis is often mediated by a family of proteases called caspases. nih.gov Caspase-3 is a critical executioner caspase in this pathway, responsible for cleaving numerous cellular proteins, which ultimately leads to the dismantling of the cell. nih.govbdbiosciences.com The activation of caspase-3 is a central event in apoptosis. nih.govcellsignal.com Studies on related Amaryllidaceae alkaloids, like pancratistatin, have demonstrated the activation of caspase-3 as part of their mechanism of action. core.ac.uk It is suggested that 7-deoxy-trans-dihydronarciclasin (this compound) also induces apoptosis, which typically involves such caspase activation pathways. nih.gov

Phosphatidylserine (B164497) Exposure Studies

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer agents exert their effects. A hallmark of early apoptosis is the externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. nih.govnih.govedboas.com This "flipping" of PS serves as an "eat-me" signal, flagging the apoptotic cell for removal by phagocytes. plos.orgnih.gov

Studies investigating the effects of Amaryllidaceae alkaloids, a class of compounds to which this compound is related, have demonstrated their ability to induce apoptosis. For instance, pancratistatin, a related natural product, has been shown to cause the early activation of caspase-3, followed by the rapid externalization of phosphatidylserine in human lymphoma cells. nih.govtandfonline.com This suggests that the apoptotic pathway is a key target of these compounds. While direct studies on this compound's effect on PS exposure are not extensively detailed in the provided results, the well-established pro-apoptotic activity of its structural analogs strongly implies a similar mechanism of action. nih.govcore.ac.uk The evaluation of PS exposure is a common method to monitor apoptosis induced by such compounds. core.ac.uk

Other Investigated Biological Activities

Ribosomal Binding and Protein Biosynthesis Inhibition

A significant mechanism of action for several Amaryllidaceae alkaloids is the inhibition of protein synthesis. nih.gov This is often achieved by binding to the eukaryotic ribosome, the cellular machinery responsible for translating mRNA into protein. encyclopedia.pub For example, narciclasine, a compound structurally similar to this compound, has been shown to bind to the 60S subunit of the eukaryotic ribosome, thereby inhibiting peptide bond formation. nih.govnih.govcore.ac.uk This disruption of protein synthesis is a potent mechanism for inducing cell death and is a key contributor to the anti-cancer properties of these alkaloids. microbenotes.com The ability to inhibit protein synthesis is a shared characteristic among many of these compounds, suggesting that this compound may also function through a similar mechanism. nih.govnih.gov

Elucidation of Molecular Targets and Pathways

Identification of Operable Active Targets

The precise molecular targets of this compound and its analogs are an area of active investigation. researchgate.net While the ribosome has been identified as a key target for some Amaryllidaceae alkaloids like narciclasine, the exact binding sites and the full spectrum of molecular interactions are still being elucidated. nih.govcore.ac.uk For pancratistatin, another related compound, mitochondria have been identified as a primary site of action, where it can induce apoptosis specifically in cancer cells. nih.govtandfonline.com The refinement of the pharmacophore of pancratistatin, which led to the synthesis of this compound, was aimed at understanding the minimal structural requirements for its potent biological activity. nih.govnih.gov This suggests that while the broader targets may be similar (e.g., induction of apoptosis), the specific molecular interactions of this compound could have unique features. core.ac.ukresearchgate.net

Signal Transduction Pathway Modulation (e.g., PI3K, MAPK)

The cellular response to compounds like this compound is often mediated through the modulation of key signal transduction pathways. The PI3K/Akt and MAPK pathways are central regulators of cell growth, proliferation, survival, and apoptosis. mdpi.comwikipathways.orgkegg.jpscientificarchives.commdpi.com Dysregulation of these pathways is a common feature of cancer. scientificarchives.com

The PI3K/Akt pathway is a critical survival pathway, and its inhibition can lead to apoptosis. kegg.jpnih.gov The activation of this pathway is often initiated by growth factors binding to receptor tyrosine kinases. kegg.jp Some anti-cancer agents exert their effects by downregulating this pathway.

The MAPK pathway is a complex signaling cascade that transmits signals from the cell surface to the nucleus, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis. ebi.ac.ukcreative-diagnostics.comfrontiersin.org The MAPK family includes kinases such as ERK, JNK, and p38. mdpi.com The activation of certain MAPK pathways, like JNK and p38, is often associated with stress responses and the induction of apoptosis. creative-diagnostics.com

While the direct effects of this compound on the PI3K and MAPK pathways are not explicitly detailed in the provided search results, the pro-apoptotic nature of this compound and its analogs suggests a likely modulation of these critical signaling networks. nih.govresearchgate.net The induction of apoptosis by many anti-cancer agents is known to involve the inhibition of pro-survival pathways like PI3K/Akt and the activation of pro-apoptotic pathways within the MAPK cascade. mdpi.comkegg.jp

Structure Activity Relationship Sar and Pharmacophore Refinement of 3 Deoxydihydrolycoricidine Analogues

Identification of Core Pharmacophoric Elements for Biological Efficacy

The fundamental structure of Amaryllidaceae alkaloids, including 3-Deoxydihydrolycoricidine, provides a rich scaffold for therapeutic intervention. The core pharmacophoric elements essential for the biological activity of these compounds have been a subject of extensive research.

Key structural components that are consistently implicated in the biological efficacy of this class of compounds include:

The Phenanthridine (B189435) Nucleus: This tricyclic system is a common feature among the crinane, lycorine (B1675740), and pancratistatin (B116903) series of compounds and appears to be a crucial element for their biological action. nih.gov

The 1,3-Benzodioxole Scaffold: This moiety has been identified as essential for the antiproliferative activity observed in many analogues. researchgate.net

Hydroxyl Group Pattern: The number and arrangement of hydroxyl groups on the C-ring are critical determinants of activity.

The synthesis and biological evaluation of this compound itself were instrumental in refining the understanding of the pancratistatin pharmacophore. nih.govmcmaster.ca Its reduced activity compared to pancratistatin highlighted the importance of specific hydroxyl groups for potent anticancer effects. nih.gov

Role of Specific Hydroxyl Groups (e.g., C-2, C-3, C-4 Triol Unit on Ring-C)

The hydroxylation pattern on the C-ring of lycoricidine (B35470) and its analogues is a critical determinant of their biological activity. Research has consistently shown that the presence and configuration of these hydroxyl groups are not arbitrary and have a profound impact on the compound's ability to induce apoptosis and inhibit cell proliferation.

A systematic approach to understanding the structure-activity relationship (SAR) has revealed that a minimum of three free hydroxyls in ring C is necessary for potent apoptosis-inducing activity in pancratistatin. nih.gov The synthesis of this compound, which lacks the C-3 hydroxyl group, and its subsequent biological evaluation, definitively established the requirement of a 2,3,4-triol functionalized ring-C as a minimum pharmacophoric element for potent anticancer activity. nih.gov

Studies on lycorine derivatives have further underscored the importance of the C-ring hydroxyls. It has been demonstrated that a free ring-C 1,2-diol is required for potent apoptosis-inducing activity in the lycorine series. nih.gov Both monosubstituted and disubstituted analogues at these positions were found to be inactive. nih.gov This highlights the high sensitivity of the ring-C region in modulating cytotoxicity. nih.gov The substitution of the tri-hydroxylated ring C with hydrophobic moieties has been shown to lead to a decrease in anti-cancer capacity, as does the loss of the three hydroxyl groups. researchgate.net

Interestingly, while the 1,2-dihydroxy groups in lycorine are required for activity, they possess the opposite absolute configuration to the analogous positions in pancratistatin, which is also a potent anticancer agent. nih.gov This suggests that while the presence of the hydroxyl groups is crucial, their specific spatial arrangement in relation to the rest of the molecule is also a key factor, and different configurations can still lead to significant biological activity.

The table below summarizes the effect of C-ring hydroxyl modifications on the activity of lycoricidine analogues.

| Compound/Modification | Key Structural Feature | Impact on Biological Activity | Reference |

| This compound | Lacks C-3 hydroxyl group | Significantly less active than pancratistatin | nih.gov |

| Monosubstituted silyl (B83357) ether of lycorine | C-2 hydroxyl is substituted | Inactive | nih.gov |

| Disubstituted lycorine analogues | C-1 and C-2 hydroxyls are substituted | Inactive | nih.gov |

| Hydrophobic substitution on C-ring | Replacement of hydroxyl groups with hydrophobic moieties | Decreased anti-cancer capacity | researchgate.net |

Influence of Ring Fusion Stereochemistry (e.g., trans-fused b/c-ring system)

The stereochemistry at the junction of the B and C rings in Amaryllidaceae alkaloids has a profound influence on their biological activity. A recurring theme in structure-activity relationship (SAR) studies is the importance of a trans-fused B/C-ring system for potent cytotoxicity. nih.gov

Furthermore, studies on lycorine derivatives have shown that exchanging a trans-fused B/C-ring junction with a cis-fused junction results in a significant drop or complete loss of antiviral activity. mcmaster.ca This underscores the critical nature of this specific stereochemical arrangement for biological efficacy.

While the trans-fusion is a key determinant, it is the interplay between this feature and other structural elements, such as the hydroxylation pattern on the C-ring, that ultimately governs the activity profile of these compounds. The conformation of the cyclitol C-ring and its interactions with the B-ring in a trans-fused system are considered critical for activity. scispace.com

The table below highlights the significance of the B/C ring fusion stereochemistry.

| Compound Series | Ring Fusion | Impact on Biological Activity | Reference |

| Pancratistatin Analogues | trans-fused | Essential for potent cytotoxicity | nih.govnih.gov |

| Lycorine Derivatives | cis-fused | Significant drop or loss of antiviral activity | mcmaster.ca |

Impact of Substituent Modifications on Activity Profile

Aromatic Ring Substituents: The nature and position of substituents on the aromatic A-ring play a crucial role. For instance, in the broader class of Amaryllidaceae alkaloids, the presence of an intact methylenedioxyphenyl or benzodioxole functionality is often associated with higher cytotoxicity. researchgate.netnih.gov Modifications to this group, such as replacement with methoxy (B1213986) groups, can lead to a substantial decrease in activity. nih.gov

Hydroxyl Group Modifications: As discussed previously, the hydroxyl groups on the C-ring are critical. However, modifications at other positions can also have a significant impact. For example, the introduction of a small substituent at the C-1 position in lycorine, such as an acetyl group, is partially tolerated, resulting in mild activity. nih.gov

Lactam/Lactone Modifications: The lactam carbonyl group in the B-ring is another site for modification. Replacement of the lactam with a lactone function in some synthetic analogues resulted in a loss of significant cytotoxic activity, indicating the importance of the lactam for maintaining the desired biological effect. nih.gov

The table below provides a summary of the impact of various substituent modifications on the activity of related Amaryllidaceae alkaloids.

| Modification | Location | Effect on Activity | Reference |

| Replacement of methylenedioxy group with methoxy groups | A-ring | 100-fold decrease in cytotoxicity | nih.gov |

| Acetylation of C-1 hydroxyl | C-ring | Partially tolerated, mild activity | nih.gov |

| Replacement of lactam with lactone | B-ring | Loss of significant cytotoxic activity | nih.gov |

| Introduction of hydrophobic substituents | C-ring | Decreased inhibitory activity and cytotoxicity | researchgate.net |

These findings underscore the intricate nature of the structure-activity relationship in this class of compounds and highlight the importance of systematic modifications to optimize their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Amaryllidaceae Alkaloid Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the field of Amaryllidaceae alkaloid research, QSAR studies have proven to be a valuable tool for understanding the key molecular features that govern their therapeutic effects and for guiding the design of new, more potent analogues.

These models typically use a set of calculated molecular descriptors, which are numerical representations of various physicochemical properties of the molecules. These can include:

Electronic properties: such as heat of formation and electrostatic potential. researchgate.net

Steric properties: like strain energy and molar volume. scribd.com

Hydrophobicity: often represented by LogP. scribd.com

Topological and 3D descriptors: which describe the shape and connectivity of the molecule.

Multiple linear regression (MLR) and other statistical methods, such as random forest, are then employed to build a model that correlates these descriptors with the observed biological activity, often expressed as an IC50 value (the concentration of a drug that is required for 50% inhibition in vitro). researchgate.netscilit.com

Several QSAR studies have been conducted on Amaryllidaceae alkaloids, providing valuable insights into their mechanism of action. For example, studies on their acetylcholinesterase (AChE) inhibitory effects have shown that strain energy, heat of formation, and the nature of substituents on both the aromatic ring and ring C are important factors. researchgate.netscribd.com The presence of amine groups, hydroxyl groups, and aromatic rings in fused cycles, which can participate in hydrogen bonding and aromatic stacking interactions, have also been identified as significant for inhibitory potential against human AChE. acs.org

Furthermore, 3D-QSAR models, which consider the three-dimensional structure of the molecules, have been developed to provide a more detailed understanding of the pharmacophore. researchgate.net These models can help to visualize the regions of the molecule where certain properties (e.g., positive or negative electrostatic potential) are favorable for activity.

The table below summarizes some of the key descriptors and findings from QSAR studies on Amaryllidaceae alkaloids.

| QSAR Study Focus | Key Descriptors | Key Findings | Reference |

| Acetylcholinesterase Inhibition | Strain energy, heat of formation, substituents on aromatic ring and ring C | These factors play important roles in the inhibitory activity. | researchgate.netscribd.com |

| Human Acetylcholinesterase Inhibition | Presence of amine groups, hydroxyl groups, aromatic rings in fused cycles | Significant for hydrogen bond and aromatic stacking interactions in the active site. | acs.org |

| General Biological Activities | Various physicochemical and 3D descriptors | Used to build predictive models for different biological targets. | researchgate.net |

QSAR modeling, in conjunction with experimental studies, continues to be a powerful approach for accelerating the discovery and optimization of new drug candidates from the rich chemical diversity of Amaryllidaceae alkaloids.

Advanced Analytical Methodologies for Characterization in Research Contexts

Chromatographic Techniques for Separation and Purification of Analogues (e.g., HPLC, LC-Q-TOF/MS)

The separation and purification of 3-deoxydihydrolycoricidine and its analogues from complex mixtures, such as synthetic reaction media or natural product extracts, rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this process, offering high resolution and efficiency. When coupled with mass spectrometry, particularly Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, it becomes a powerful tool for both separation and identification.

High-Performance Liquid Chromatography (HPLC) is widely utilized for the analysis of Amaryllidaceae alkaloids, the family to which this compound belongs. nih.goveuropa.euresearchgate.net Reversed-phase HPLC is a common modality, typically employing a C18 stationary phase. nih.goveuropa.eu The mobile phase often consists of a gradient system of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or water with additives like formic acid or trifluoroacetic acid (TFA). nih.govgmp-compliance.orgqbdgroup.com The choice of mobile phase and its pH is critical for achieving optimal separation of these basic alkaloidal compounds. For instance, an improved HPLC method for the determination of related Amaryllidaceae alkaloids utilized a Symmetry® C18 column with a gradient of acetonitrile and 1% (w/v) ammonium acetate buffer (pH 6.6). nih.goveuropa.eu

Liquid Chromatography-Quadrupole Time-of-Flight/Mass Spectrometry (LC-Q-TOF/MS) combines the separation power of HPLC with the high-resolution and accurate mass measurement capabilities of Q-TOF-MS. researchgate.netthieme-connect.com This technique is invaluable for the comprehensive screening and tentative identification of unknown compounds in complex mixtures. researchgate.netnumberanalytics.com For Amaryllidaceae alkaloids, LC-MS/MS methods have been successfully developed for the rapid and sensitive comparative analysis of different species, enabling the simultaneous separation and identification of numerous alkaloids. gmp-compliance.org The high-resolution mass spectrometry provides elemental composition determination from accurate ion mass measurements and characteristic isotopic patterns, which is crucial for identifying synthetic intermediates and analogues of this compound. researchgate.net

A typical LC-Q-TOF-MS analysis involves coupling an HPLC system to a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. The ESI source ionizes the analytes as they elute from the HPLC column, and the Q-TOF analyzer provides high-resolution mass spectra. This allows for the determination of the molecular formula of a compound and, through MS/MS fragmentation studies, the elucidation of its structure. numberanalytics.comscielo.br

| Parameter | HPLC Method 1 | HPLC Method 2 | LC-MS/MS Method |

|---|---|---|---|

| Column | Reversed-phase C18 Symmetry® nih.goveuropa.eu | Reversed-phase C18 (small pore) europa.eu | ODS-100V (150 x 4.6 mm, 3 µm) |

| Mobile Phase | Gradient of acetonitrile and 1% (w/v) ammonium acetate buffer (pH 6.6) nih.goveuropa.eu | Isocratic TFA:water:acetonitrile (0.01:95:5 v/v/v) europa.eu | Gradient of acetonitrile and water with 0.2% acetic acid and 40mM ammonium acetate |

| Flow Rate | 0.3 - 0.5 mL/min nih.goveuropa.eu | Not specified | 1.0 mL/min |

| Detection | UV | UV | ESI-MS/MS |

| Application | Quantitative determination of galanthamine (B1674398), lycorine (B1675740), and norgalanthamine nih.goveuropa.eu | Quantification of galanthamine europa.eu | Analysis of crinane- and tazettine-type alkaloids |

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Analogues (e.g., NMR, Mass Spectrometry, X-ray Crystallography for complex structures)

The unambiguous determination of the three-dimensional structure of this compound and its synthetic intermediates and analogues is accomplished through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are the primary tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For the structural elucidation of Amaryllidaceae alkaloids, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used. nih.govqbdgroup.comduyaonet.com 1D NMR spectra (¹H and ¹³C) provide information on the chemical environment of individual protons and carbons. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity between atoms within the molecule. qbdgroup.com These experiments allow for the complete assignment of all proton and carbon signals, which is fundamental for confirming the structure of synthetic intermediates and final products. scielo.br

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, and the resulting fragmentation pattern provides valuable structural information. The fragmentation pathways of Amaryllidaceae alkaloids can be characteristic of their specific structural type, aiding in their identification. thieme-connect.comsemanticscholar.org

X-ray Crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. nih.gov For complex molecules like the analogues of pancratistatin (B116903), which is structurally related to lycoricidine (B35470), obtaining a single crystal suitable for X-ray diffraction analysis can confirm the relative and absolute stereochemistry of the molecule. ich.orgnih.gov This technique is particularly crucial for verifying the stereochemical outcome of synthetic reactions and for establishing the three-dimensional structure of novel analogues.

| Technique | Information Obtained | Relevance to this compound Research |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Chemical shift, integration, and coupling constants of protons and carbons. qbdgroup.comduyaonet.com | Confirms the presence of key functional groups and provides a fingerprint of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons, between protons and carbons, and long-range correlations. qbdgroup.com | Establishes the complete bonding framework and relative stereochemistry of synthetic intermediates and analogues. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass of the molecular ion, allowing for the determination of the elemental formula. nih.gov | Confirms the molecular formula of newly synthesized compounds. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns of the molecular ion. semanticscholar.org | Provides structural information based on characteristic fragmentation pathways of the alkaloid skeleton. |

| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal, including absolute stereochemistry. nih.govnih.gov | Provides definitive proof of structure and stereochemistry for crystalline analogues and key intermediates. |

Method Validation in Research Contexts (e.g., specificity, linearity, precision, recovery)

In a research setting, the validation of analytical methods is crucial to ensure that the data generated are reliable and fit for purpose. nih.govmdpi.com While the full extent of validation required for pharmaceutical quality control under Good Manufacturing Practices (GMP) may not be necessary for early-stage research, key parameters are still evaluated to demonstrate the method's suitability. europa.eugmp-compliance.orgduyaonet.com The International Council for Harmonisation (ICH) guidelines provide a framework for analytical method validation that can be adapted for research purposes. europa.euich.orgmdpi.com

Specificity/Selectivity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netechemi.com In HPLC, specificity is demonstrated by showing that the peak corresponding to this compound or its analogue is well-resolved from other peaks in the chromatogram. scielo.br Peak purity analysis using a photodiode array (PDA) detector can further support specificity. researchgate.net

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For quantitative HPLC methods, linearity is typically evaluated by analyzing a series of standard solutions of the analyte at different concentrations and plotting the peak area against the concentration. researchgate.netmdpi.com The linearity is often expressed by the correlation coefficient (r²) of the calibration curve, with a value close to 1 indicating good linearity. researchgate.netchula.ac.th

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.govphcogres.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.brresearchgate.net

Recovery is the measure of the accuracy of an analytical method. It is determined by analyzing a sample to which a known amount of the analyte has been added (spiked sample). nih.govresearchgate.netresearchgate.net The recovery is calculated as the percentage of the analyte that is detected by the method. Good recovery indicates that the extraction and analytical procedures are efficient and that there is minimal loss of the analyte during sample processing. thieme-connect.comnih.govmdpi.comembrapa.brfrontiersin.org

| Parameter | Definition | Typical Assessment in HPLC Methods | Acceptance Criteria (Illustrative) |

|---|---|---|---|

| Specificity | The ability to measure the analyte accurately in the presence of interferences. researchgate.netechemi.com | Resolution of the analyte peak from other peaks; peak purity analysis. scielo.br | Baseline resolution (Rs > 1.5); no interfering peaks at the retention time of the analyte. |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. | Analysis of at least five concentrations; plotting peak area vs. concentration and calculating the correlation coefficient. researchgate.netmdpi.com | Correlation coefficient (r²) ≥ 0.99 researchgate.netchula.ac.th |

| Precision | The degree of scatter between a series of measurements. nih.gov | Repeatability (intra-day) and intermediate precision (inter-day) analysis of replicate samples, expressed as RSD. scielo.brresearchgate.net | RSD ≤ 2% for standards, may be higher for complex samples. scielo.br |

| Recovery | The efficiency of the entire analytical procedure, including extraction. nih.govresearchgate.net | Analysis of spiked samples at different concentration levels. frontiersin.org | Typically in the range of 80-120%, but can vary depending on the complexity of the matrix and analyte concentration. |

Future Research Directions and Translational Perspectives in Academic Inquiry

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The synthesis of 3-Deoxydihydrolycoricidine was a key step in defining the minimum structural requirements for the potent anticancer activity of pancratistatin (B116903). nih.gov Its evaluation revealed significantly lower activity against tumor cells compared to pancratistatin, which definitively established the 2,3,4-triol functionalized C-ring as an essential component of the pharmacophore. nih.gov This finding is critical for guiding the future design of novel analogues.

Future synthetic efforts will likely focus on reintroducing and modifying the hydroxylation pattern on the C-ring to balance potency with other desirable properties, such as improved water solubility. The conversion of narciclasine (B1677919), a related alkaloid, into a water-soluble cyclic phosphate (B84403) prodrug (narcistatin) demonstrates a successful strategy for enhancing bioavailability without compromising pharmacological potency. thieme-connect.com Similar approaches could be applied to pancratistatin analogues. The design of new compounds may also involve modifying the B-ring lactam, as its replacement with a lactone function has been shown to eliminate cytotoxic activity, indicating the lactam carbonyl is essential. nih.gov Researchers can explore creating hybrid molecules, such as quinazolinone–Amaryllidaceae alkaloid hybrids, which can be synthesized efficiently and allow for the exploration of B/C-ring fusion modifications. acs.org

Table 1: Impact of Structural Modifications on Cytotoxic Activity

| Compound/Analogue Type | Structural Modification | Impact on Cytotoxic Activity | Reference(s) |

|---|---|---|---|

| This compound | Removal of the C-3 hydroxyl group from a pancratistatin-like core | Significantly reduced activity | nih.gov |

| Narciclasine Analogues | Loss of any of the three hydroxyl groups on the C-ring | Attenuated biological activity | thieme-connect.com |

| Lactone Analogues | Replacement of the B-ring lactam carbonyl with a lactone | No significant cytotoxic activity | nih.gov |

| Narcistatin (Prodrug) | Formation of a cyclic phosphate at C-3 and C-4 | Maintained potency, improved water solubility | thieme-connect.com |

| 10b-aza-Analogues | Replacement of C-10b with a nitrogen atom | Diminished anticancer and antiviral activity | acs.org |

Further Delineation of Biochemical Mechanisms of Action

The profound difference in biological activity between this compound and its parent compounds like pancratistatin provides a clear direction for mechanistic studies. Pancratistatin is known to selectively induce apoptosis in cancer cells by targeting mitochondria, causing early activation of caspase-3 and the externalization of phosphatidylserine (B164497). scispace.comtandfonline.com The inactivity of this compound strongly suggests that the C-ring hydroxyl groups are critical for this mitochondrial interaction. nih.gov

Future research should aim to precisely identify the mitochondrial target of these alkaloids. tandfonline.com Studies have suggested that the mitochondria of cancer cells possess structural and functional differences compared to those in normal cells, which may explain the selective toxicity of compounds like pancratistatin. tandfonline.com By using photoaffinity labeling or other advanced proteomic techniques, the direct binding partners of active Amaryllidaceae alkaloids within the mitochondria could be identified. Comparing the binding (or lack thereof) of inactive analogues like this compound would provide definitive evidence for the role of specific functional groups in the mechanism of action. Furthermore, exploring downstream effects, such as the modulation of specific apoptotic and autophagic pathways in different cancer types, will provide a more complete picture of their biochemical activity. scispace.com

Exploration of this compound Analogues in Other Disease Models (non-human, preclinical)

While the primary focus for many Amaryllidaceae alkaloids has been on their anticancer properties, there is growing evidence of their potential in other therapeutic areas. researchgate.net For instance, trans-dihydronarciclasine (B1211340) and trans-dihydrolycoricidine have demonstrated potent activity against the Zika virus, Herpes Simplex Virus Type 1, and Varicella Zoster Virus. researchgate.net This suggests that the core structure of these alkaloids can interact with biological targets beyond those related to cancer.

Future preclinical studies should explore a wider range of disease models for novel analogues derived from the this compound framework. Although this compound itself is largely inactive, it serves as a negative control and a basic scaffold for derivatization. nih.gov Analogues could be tested in various viral infection models to determine if the structural requirements for antiviral activity differ from those for anticancer effects. researchgate.net Additionally, given the anti-inflammatory properties of related compounds like narciclasine, analogues could be evaluated in preclinical models of inflammation, such as lipopolysaccharide (LPS)-induced inflammation. thieme-connect.commdpi.com The use of human tumor xenografts in animal models, a method used to test pancratistatin, remains a crucial step for evaluating the in vivo efficacy of any new promising analogue against cancer. scispace.com

Development of Advanced Synthetic Strategies for Complex Amaryllidaceae Alkaloids

The structural complexity of Amaryllidaceae alkaloids presents a significant synthetic challenge. rsc.orgrsc.org However, recent advancements in synthetic organic chemistry are paving the way for more efficient and versatile routes to these molecules and their analogues. The development of these strategies is essential for producing sufficient quantities for biological testing and for generating diverse libraries of new compounds.

Key advanced strategies that will shape future research include:

Novel Cyclization and Bond-Forming Reactions: Methods like the intramolecular Heck cyclization and one-pot double reductive amination have proven effective in constructing the core ring systems of these alkaloids, including those with all-carbon quaternary stereocenters. rsc.orgrsc.org

Asymmetric Synthesis: Achieving enantiomeric purity is crucial for biological activity. Strategies employing asymmetric hydrogenation, asymmetric Michael additions, or the use of chiral pool starting materials (like L-arabinose or (-)-shikimic acid) are critical for producing the correct stereoisomers. acs.orgresearchgate.netrsc.org

Chemo-enzymatic and Biosynthetic Approaches: As the biosynthetic pathways of Amaryllidaceae alkaloids become better understood, chemo-enzymatic synthesis, which uses isolated enzymes to perform specific transformations, will become more common. nih.gov Furthermore, reconstituting biosynthetic pathways in microbial hosts like yeast offers a promising avenue for sustainable, large-scale production, potentially accelerated by AI-guided protein engineering to improve enzyme efficiency. biorxiv.org

Table 2: Overview of Advanced Synthetic Strategies

| Synthetic Strategy | Key Features | Application Example | Reference(s) |

|---|---|---|---|

| Reductive Amination/Heck Cyclization | One-pot construction of azepine core; formation of tetracyclic systems. | Total synthesis of narcipavline and narcikachnine. | rsc.org |

| Asymmetric Synthesis | Enantioselective methods (e.g., Michael addition) to avoid racemic mixtures. | Asymmetric total synthesis of (−)-galanthamine and (−)-lycoramine. | rsc.org |

| Chiral Pool Synthesis | Use of readily available chiral molecules (e.g., pentoses) to control stereochemistry. | Synthesis of 10b-aza-analogues of Amaryllidaceae alkaloids. | acs.org |

Q & A

Q. What synthetic routes are established for 3-Deoxydihydrolycoricidine, and what are the critical intermediates?

The compound is synthesized via two primary routes: (1) a diastereoselective Diels-Alder reaction between nitroalkene and Danishefsky's diene to form the C ring, followed by seven additional steps ; (2) an enantioselective Michael-aldol sequence using organocatalytic [3+3] cyclization, yielding key intermediates such as 2,4-diacetoxy-3-deoxydihydrolycoricidin . Purification involves silica gel chromatography and recrystallization from methanol .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow UN GHS guidelines: avoid dust generation, use chemical-resistant gloves (EN 374 standard), safety goggles (EN 166/NIOSH), and flame-resistant clothing. Conduct experiments in ventilated areas, and manage spills by isolating the area and using inert absorbents .

Q. Which spectroscopic methods are standard for characterizing this compound?

Structural confirmation requires -NMR and -NMR for stereochemical analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to identify functional groups. Crystallinity is assessed via X-ray diffraction .

Q. How do researchers address low yields in the final steps of synthesis?

Optimize reaction conditions (e.g., solvent polarity, temperature) and employ gradient elution in chromatography. For example, using 9:1 CHCl/MeOH for filtration improves recovery of crystalline product .

Advanced Research Questions

Q. What strategies enhance enantiomeric purity in catalytic asymmetric synthesis?

Use chiral organocatalysts (e.g., proline-derived catalysts) in the Michael-aldol sequence. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. Adjust solvent systems (e.g., MeCN/water mixtures) to stabilize transition states .

Q. How does the absence of the 3-hydroxyl group impact bioactivity compared to natural Amaryllidaceae alkaloids?

The 3-deoxy modification reduces hydrogen-bonding capacity, potentially altering target binding. Assess via comparative cytotoxicity assays (e.g., IC in cancer cell lines) and molecular docking studies with tubulin or topoisomerase targets .

Q. What analytical approaches resolve contradictions in stereochemical assignments of synthetic analogs?

Combine NOESY NMR to confirm spatial proton relationships, circular dichroism (CD) for absolute configuration, and computational modeling (DFT) to predict optical rotation values. Cross-validate with X-ray crystallography .

Q. How can racemic mixtures of this compound analogs be resolved?

Employ diastereomeric salt formation using chiral acids (e.g., tartaric acid) or enzymatic kinetic resolution with lipases. For example, Candida antarctica lipase B selectively acylates one enantiomer .

Q. What experimental designs validate the compound's role in the pancratistatin pharmacophore model?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying hydroxylation patterns. Test in apoptosis assays (e.g., Annexin V staining) and compare with pancratistatin’s efficacy in murine xenograft models .

Q. How do researchers optimize large-scale synthesis while preserving stereochemical integrity?

Implement continuous flow chemistry for improved heat/mass transfer in critical steps (e.g., cyclization). Use in-line FTIR for real-time monitoring and switch to scalable purification methods like centrifugal partition chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.